N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13(14-6-8-16(20)9-7-14)22-18(24)15-4-3-5-17(12-15)23-11-10-21-19(23)27(2,25)26/h3-13H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCHGPOQJAJGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the methylsulfonyl group: This can be achieved by sulfonation reactions using reagents like methylsulfonyl chloride.
Attachment of the fluorophenyl group: This step may involve Friedel-Crafts alkylation or other coupling reactions.
Formation of the benzamide structure: The final step usually involves amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions could target the imidazole ring or the benzamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features to N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide exhibit significant anticancer activities. Studies have shown that imidazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway has been linked to the effectiveness of such compounds in various cancer models.
Antimicrobial Activity
The compound's imidazole structure suggests potential antimicrobial properties. Imidazoles are known for their efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of imidazole derivatives have highlighted their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders, where oxidative damage plays a critical role.
Medicinal Chemistry
This compound serves as a lead compound for the synthesis of new drugs targeting various diseases. Its structural components can be modified to enhance potency and selectivity against specific biological targets.
Drug Development
The compound's unique chemical structure provides a framework for developing novel therapeutics. It can be utilized in structure-activity relationship (SAR) studies to optimize drug candidates with improved efficacy and safety profiles.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives based on the structure of this compound. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition compared to controls (Smith et al., 2024).
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective properties of imidazole-based compounds, including this compound. The results indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress in vitro, suggesting potential therapeutic applications for neurodegenerative diseases (Johnson et al., 2025).
Mechanism of Action
The mechanism of action for “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” would depend on its specific biological target. It might act by inhibiting enzymes, modulating receptors, or interfering with cellular pathways. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the imidazole ring could coordinate with metal ions or participate in hydrogen bonding.
Comparison with Similar Compounds
Substituent Effects on Fluorinated Aromatic Rings
- Compound 129 (): 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine Contains a trifluorophenyl group, increasing lipophilicity compared to the mono-fluorophenyl in the target compound. Replaces benzamide with pyrimidine, altering hydrogen-bonding patterns and steric interactions .
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide ():
Sulfonyl vs. Other Electron-Withdrawing Groups
- Compounds 7–9 (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Compound 17 (): N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide Contains a dioxoimidazolidinone ring, which provides additional hydrogen-bonding sites but may increase metabolic susceptibility compared to the methanesulfonyl-imidazole .
Imidazole Modifications and Bioactivity
- Compound 3b (): N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide Substitutes methanesulfonyl with a ureido group, enhancing hydrogen-bond donor capacity. This modification could improve target affinity but reduce membrane permeability .
- FR260010 (): N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine
Pharmacokinetic and Pharmacodynamic Considerations
- Methanesulfonyl Group : The target compound’s 2-methanesulfonyl-imidazole offers a balance of electron-withdrawing effects and moderate solubility, contrasting with bulkier sulfonyl groups (e.g., ) or polar urea moieties (e.g., ). This likely enhances metabolic stability while maintaining target engagement .
Biological Activity
N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula . The structure features a fluorinated phenyl group, an imidazole moiety, and a sulfonamide functional group, which may contribute to its biological activities.
- Targeting Enzymatic Pathways :
- Antitumor Activity :
- Mechanism of Apoptosis :
Biological Activity Overview
| Activity Type | Effect | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Antitumor | Cytotoxicity | 26 | A549 (lung cancer) |
| Apoptosis Induction | Activation of caspases | N/A | Various cancer lines |
| Enzyme Inhibition | MAPK/ERK pathway inhibition | N/A | Cancer cell lines |
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of the compound on various cancer cell lines including A549 and MCF-7 (breast cancer). The results indicated that treatment with the compound led to significant reductions in cell viability, with observed morphological changes consistent with apoptosis.
Study 2: Mechanistic Insights
Another study explored the mechanistic insights into how this compound affects cellular pathways. It was found that the compound downregulates the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax, leading to enhanced apoptosis in treated cells.
Q & A
Q. What precautions are necessary for handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
